molecular formula C7H8N4 B13073098 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine

2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine

Cat. No.: B13073098
M. Wt: 148.17 g/mol
InChI Key: LQHQIXLGVJVBAJ-UHFFFAOYSA-N
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Description

2-Methyl-3H-imidazo[4,5-b]pyridin-7-amine is a high-value chemical scaffold in medicinal chemistry and drug discovery. Its structure is a purine analog, which allows it to interact with a wide range of biological targets, mimicking naturally occurring purines in living systems . This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in oncology. The imidazo[4,5-b]pyridine core is found in inhibitors of critical protein kinases, such as Mixed Lineage Kinase 3 (MLK3) , and has been explored in the development of tubulin polymerization inhibitors, which disrupt cell division in cancerous cells . Research into similar compounds has demonstrated potent antiproliferative activity against various human cancer cell lines, including colon carcinoma . Beyond oncology, this chemotype is investigated for anti-inflammatory applications, with some derivatives showing selective inhibition of cyclooxygenase-2 (COX-2) . Researchers utilize this compound to synthesize novel molecules for evaluating their inhibitory properties on enzymes and receptors involved in proliferative and inflammatory disorders . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridin-7-amine

InChI

InChI=1S/C7H8N4/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H3,8,9,10,11)

InChI Key

LQHQIXLGVJVBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)N

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3h Imidazo 4,5 B Pyridin 7 Amine and Its Derivatives

Classical and Established Synthetic Routes to the Imidazo[4,5-B]pyridine Core

The most prevalent and historically significant methods for constructing the imidazo[4,5-b]pyridine ring system involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. These methods typically begin with an appropriately substituted pyridine-2,3-diamine.

Cyclocondensation of Pyridine-2,3-diamine with Carboxylic Acids or Their Functional Equivalents

One of the most fundamental strategies for synthesizing the imidazo[4,5-b]pyridine core is the condensation-dehydration reaction between pyridine-2,3-diamine and a one-carbon electrophile, typically a carboxylic acid or one of its derivatives. This reaction, often referred to as the Phillips-Ladenburg synthesis, is robust and widely applicable.

The reaction of pyridine-2,3-diamine with various carboxylic acids under dehydrating conditions is a direct route to 2-substituted imidazo[4,5-b]pyridines. The reaction generally requires harsh conditions, such as high temperatures and strongly acidic media, to facilitate the cyclization and removal of water. Polyphosphoric acid (PPA) is a commonly used dehydrating agent and solvent for this transformation, often requiring elevated temperatures. To obtain the specific 2-methyl derivative, acetic acid would be the carboxylic acid of choice.

Modern variations of this classical method have been developed to improve yields and reaction conditions. For instance, microwave-assisted heating has been shown to be a fast and efficient method for producing 2-substituted imidazo[4,5-b]pyridines. Using silica (B1680970) gel as a solid support in conjunction with microwave irradiation can lead to moderate to good yields (71%–92%) with equimolecular quantities of reactants.

Table 1: Cyclocondensation of Diaminopyridines with Carboxylic Acids

Starting MaterialCarboxylic Acid/EquivalentConditionsYield
2,3-Diaminopyridine (B105623)Various Carboxylic AcidsPolyphosphoric Acid (PPA), elevated temp.~75%
2-Amino-3-hydroxypyridineVarious Carboxylic AcidsMicrowave (100W), Silica Gel71-92%
PyridinediaminesFluorinated Carboxylic AcidsNot specified54-99%

Functional equivalents of carboxylic acids, such as esters and orthoesters, are also effective reagents for the cyclocondensation reaction. Orthoesters, in particular, serve as valuable precursors for installing alkyl groups at the 2-position of the imidazo[4,5-b]pyridine core.

A notable example is the cyclization of 2,3-diaminopyridine by refluxing it in triethyl orthoacetate. This reaction, followed by treatment with hydrochloric acid, specifically yields the 2-methyl-imidazo[4,5-b]pyridine derivative with a reported yield of 78%. Using triethyl orthoformate under similar conditions produces the unsubstituted imidazo[4,5-b]pyridine in 83% yield.

Table 2: Cyclocondensation with Orthoesters

Starting MaterialOrthoesterConditionsProductYield
2,3-DiaminopyridineTriethyl orthoformateReflux, then HCl treatmentImidazo[4,5-b]pyridine83%
2,3-DiaminopyridineTriethyl orthoacetateReflux, then HCl treatment2-Methyl-imidazo[4,5-b]pyridine78%

Oxidative Condensation Reactions with Aldehydes and Diaminopyridines

An alternative and powerful strategy for forming the imidazo[4,5-b]pyridine system is the oxidative condensation of pyridine-2,3-diamine with aldehydes. This reaction proceeds through an intermediate that requires an oxidative step to achieve the final aromatic product. This method is particularly useful for synthesizing 2-aryl and 2-heteroaryl derivatives.

Various oxidizing agents can be employed. A simple and effective method involves performing the reaction in water under thermal conditions, utilizing atmospheric air as the oxidant, which can result in excellent yields of 83%–87%. Other studies have proposed the use of sulfur as the oxidizing agent for the synthesis of 2-arylimidazopyridines. A DMSO-mediated cyclization in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) has also been successfully used to prepare precursors from 2,3-diaminopyridines and various benzaldehydes in moderate to high yields (58-94%).

Cyclization with Ethyl Cyanoacetate

While less common than methods involving carboxylic acids or aldehydes, cyclization with reagents containing an activated methylene (B1212753) group, such as derivatives of cyanoacetic acid, represents another synthetic pathway. For instance, a key precursor for certain derivatives has been obtained through the cyclocondensation of 2,3-diaminopyridine by heating it with 2-cyanoacetamide (B1669375) at 185 °C. 2-Cyanoacetamide is a close functional equivalent to ethyl cyanoacetate, demonstrating the viability of this class of reagents for constructing the heterocyclic core.

Advanced and Green Chemistry Approaches

In recent years, synthetic methodologies have shifted towards more efficient, selective, and environmentally benign processes. The synthesis of imidazo[4,5-b]pyridines has benefited significantly from these advancements, which include novel catalytic systems and green reaction media. mdpi.com

Microwave-Assisted Synthesis: As mentioned previously, the use of microwave irradiation has become a key tool in modern organic synthesis. researchgate.netnih.gov It dramatically reduces reaction times, often improves yields, and leads to cleaner reactions compared to conventional heating. eurjchem.comnih.govmdpi.com This high-speed, one-pot sequential method is well-suited for creating libraries of fused polyheterocycles. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysis has revolutionized the formation of C-N and C-C bonds, offering unprecedented control over regioselectivity, which is often a challenge in the synthesis of substituted imidazo[4,5-b]pyridines. organic-chemistry.org

Amide Coupling: A facile synthesis has been developed using a Pd-catalyzed amide coupling reaction between 2-chloro-3-amino-pyridines and primary amides. organic-chemistry.orgacs.org This method provides quick and regioselective access to products with substitution at the N1 and C2 positions, which can be difficult to achieve with classical methods. acs.org

Cross-Coupling Reactions: Palladium-mediated cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, provide rapid and versatile access to C2-substituted imidazo[4,5-b]pyridine analogues. mdpi.comresearchgate.net These methods allow for the coupling of 2-halo-imidazo[4,5-b]pyridines with a broad spectrum of partners, including enolizable heterocycles and arylboronic acids, often under microwave-enhanced conditions. mdpi.comresearchgate.net

Green Solvents and Catalysts: A significant goal of green chemistry is the reduction or elimination of hazardous solvents and reagents.

Aqueous Media: A highly efficient and clean procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold has been developed using an environmentally benign water-isopropanol (H₂O-IPA) medium. acs.org This tandem, catalyst-free process offers advantages by circumventing classical multi-step procedures. acs.org

Glycerol (B35011): One-pot, three-component reactions have been described using glycerol as a green medium. researchgate.net With phosphoric acid as an effective catalyst, this approach features short reaction times, easy workup, and excellent yields. researchgate.net

Heterogeneous Catalysis: The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, has been reported for the intramolecular cyclization to form imidazopyridines in excellent yields (80%–93%). mdpi.com This approach simplifies product purification and allows for catalyst recycling. mdpi.com

Photochemical Synthesis: Emerging eco-compatible approaches include photochemical methods. Visible-light-induced reactions offer mild and regioselective pathways for the functionalization of the imidazopyridine core, aligning with the principles of green chemistry. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles. nih.govat.ua This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazopyridines. e3s-conferences.orgnih.gov

In the context of imidazo[4,5-b]pyridine synthesis, MAOS can be employed to expedite key steps such as condensation and cyclization reactions. For instance, a one-pot, three-component synthesis of imidazopyridines has been reported utilizing microwave assistance. e3s-conferences.org This method involves the reaction of a pyridine derivative, an aldehyde, and an amine under microwave irradiation, leading to the rapid formation of the desired product. nih.gov The efficiency of MAOS is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. at.ua

The benefits of MAOS in the synthesis of imidazo[4,5-b]pyridine derivatives are summarized in the table below.

Parameter Conventional Heating Microwave-Assisted Organic Synthesis (MAOS) Reference(s)
Reaction Time Hours to DaysMinutes nih.gov
Reaction Yield Moderate to GoodGood to Excellent nih.gov
Energy Consumption HighLow at.ua
By-product Formation Can be significantOften reduced nih.gov

One-Pot Tandem Reaction Sequences (e.g., SNAr-Reduction-Cyclization)

One-pot tandem reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials. nih.govacs.org This strategy involves the sequential execution of multiple reaction steps in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates. nih.govacs.org Such approaches are particularly valuable in the synthesis of imidazo[4,5-b]pyridines, where a multi-step sequence is often required. nih.govacs.org

A notable example of a one-pot tandem reaction for the synthesis of the imidazo[4,5-b]pyridine scaffold starts from readily available 2-chloro-3-nitropyridine (B167233). nih.govacs.org This sequence typically involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by reduction of the nitro group and subsequent cyclization to form the imidazole ring. nih.govacs.org

The SNAr reaction of 2-chloro-3-nitropyridine with a primary amine introduces the first point of diversity in the resulting imidazo[4,5-b]pyridine. nih.govacs.org This is followed by the in-situ reduction of the nitro group to an amino group, often facilitated by a metal catalyst such as zinc. nih.govacs.org The resulting pyridine-2,3-diamine intermediate then undergoes cyclization with an appropriate reagent, such as an aldehyde or a carboxylic acid derivative, to furnish the final imidazo[4,5-b]pyridine product. nih.govacs.org The use of an environmentally benign solvent system, such as a mixture of water and isopropanol, further enhances the green credentials of this synthetic route. nih.govacs.org

A typical reaction sequence is outlined below:

SNAr Reaction: 2-Chloro-3-nitropyridine reacts with a primary amine (R-NH₂) to yield N-substituted-3-nitropyridin-2-amine. nih.govacs.org

Reduction: The nitro group is reduced to an amino group using a reducing agent like Zn/HCl to form N¹-substituted pyridine-2,3-diamine. nih.govacs.org

Cyclization: The diamine undergoes cyclization with an aldehyde (R'-CHO) to form the 2-substituted-3H-imidazo[4,5-b]pyridine. nih.govacs.org

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov In the synthesis of imidazo[4,5-b]pyridines, palladium catalysis plays a crucial role in both the construction of the heterocyclic core and the subsequent functionalization of the molecule. nih.govacs.orgrsc.org

Palladium-catalyzed cyclization reactions can be employed to form the imidazole ring of the imidazo[4,5-b]pyridine system. acs.org For instance, an intramolecular C-N bond formation can be facilitated by a palladium catalyst to cyclize a suitably functionalized pyridine precursor. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Sonogashira couplings, are widely used to introduce a variety of substituents onto the imidazo[4,5-b]pyridine scaffold. nih.govnih.gov These reactions allow for the late-stage functionalization of the molecule, providing access to a diverse range of derivatives for structure-activity relationship studies. The choice of phosphine (B1218219) ligands is critical for the success of these cross-coupling reactions, with bulky, electron-rich ligands often providing the best results. nih.govnih.gov

Palladium-Catalyzed Reaction Description Application in Imidazo[4,5-b]pyridine Synthesis Reference(s)
Intramolecular C-N Coupling Formation of a C-N bond within the same molecule to form a ring.Cyclization to form the imidazole ring. acs.org
Suzuki-Miyaura Coupling Cross-coupling of an organoboron compound with an organic halide.Introduction of aryl or heteroaryl substituents. nih.govnih.gov
Sonogashira Coupling Cross-coupling of a terminal alkyne with an aryl or vinyl halide.Introduction of alkynyl substituents. nih.gov

Reductive Cyclization Utilizing Metal Catalysts (e.g., SnCl₂·2H₂O, Zn)

Reductive cyclization is a classical and widely used method for the synthesis of nitrogen-containing heterocycles, including imidazo[4,5-b]pyridines. nih.govmdpi.com This approach typically involves the reduction of a nitro group to an amino group, followed by an intramolecular cyclization reaction. nih.govnih.gov A variety of metal catalysts can be employed for the reduction step, with stannous chloride (SnCl₂·2H₂O) and zinc (Zn) being among the most common. nih.govrsc.orgresearchgate.net

The synthesis of imidazo[4,5-b]pyridines via reductive cyclization often starts from a 2-amino-3-nitropyridine (B1266227) derivative. mdpi.com The nitro group is selectively reduced in the presence of a metal catalyst, leading to the formation of a pyridine-2,3-diamine intermediate. nih.gov This intermediate can then be cyclized with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid, to afford the desired imidazo[4,5-b]pyridine. mdpi.com

The choice of metal catalyst and reaction conditions can influence the efficiency and selectivity of the reductive cyclization process. nih.govrsc.orgresearchgate.net For example, SnCl₂·2H₂O is a mild and effective reducing agent that is often used in acidic media. nih.govnih.gov Zinc, on the other hand, is a more powerful reducing agent and can be used in both acidic and neutral conditions. nih.govacs.orgrsc.orgresearchgate.net

Synthesis of Precursors and Intermediates Relevant to 2-Methyl-3H-imidazo[4,5-b]pyridin-7-amine

The efficient synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. Among these, substituted pyridine-2,3-diamines are of particular importance, as they serve as the direct precursors to the imidazo[4,5-b]pyridine ring system. researchgate.net

Preparation of Substituted Pyridine-2,3-diamines

Substituted pyridine-2,3-diamines are versatile building blocks in heterocyclic synthesis. researchgate.net Their preparation can be achieved through various synthetic routes, often starting from readily available pyridine derivatives. researchgate.net

One common approach involves the reduction of a 2-amino-3-nitropyridine derivative. nih.govacs.org As discussed in the previous section, this reduction can be carried out using a variety of metal catalysts, such as SnCl₂·2H₂O or Zn. nih.govacs.orgnih.gov The starting 2-amino-3-nitropyridines can, in turn, be synthesized from 2-chloro-3-nitropyridine via a nucleophilic aromatic substitution reaction with ammonia (B1221849) or a primary amine. nih.govacs.org

An alternative route to substituted pyridine-2,3-diamines involves the amination of a dihalopyridine, followed by a subsequent functional group transformation. The specific synthetic strategy employed will depend on the desired substitution pattern on the pyridine ring. researchgate.net

Starting Material Key Transformation(s) Product Reference(s)
2-Chloro-3-nitropyridine1. SNAr with amine2. Nitro group reductionN-Substituted pyridine-2,3-diamine nih.govacs.org
2-Amino-3-nitropyridineNitro group reductionPyridine-2,3-diamine nih.gov

Routes to 2-Amino-3-nitropyridine Intermediates

The synthesis of this compound and its analogs often begins with the preparation of substituted pyridine precursors, among which 2-amino-3-nitropyridine is a crucial intermediate. The strategic introduction of the nitro group at the C3 position, adjacent to the amino group at C2, is a key step that facilitates the subsequent construction of the fused imidazole ring.

Several synthetic routes to 2-amino-3-nitropyridine have been established. A common and direct approach is the nitration of 2-aminopyridine (B139424). nih.govmdpi.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure the selective nitration at the C3 position. nih.gov The reaction of 2-aminopyridine with nitric and sulfuric acid can yield a mixture of isomers, including 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. mdpi.comresearchgate.net These isomers can be separated by methods such as steam distillation under reduced pressure. researchgate.net

An alternative method involves the nucleophilic substitution of a suitable leaving group on the pyridine ring. For instance, 2-chloro-3-nitropyridine can be treated with aqueous ammonia in a sealed tube at elevated temperatures to yield 2-amino-3-nitropyridine. nih.govnih.gov This method offers a high-yield pathway to the desired intermediate. nih.gov

To circumvent issues with regioselectivity and yield in the direct nitration of 2-aminopyridine, a multi-step approach can be employed. This often involves an initial bromination of 2-aminopyridine to form 2-amino-5-bromopyridine (B118841). The bromine atom serves as a directing group and can be removed in a later step. The subsequent nitration of 2-amino-5-bromopyridine with a mixture of concentrated nitric and sulfuric acid, followed by a hydrogenation reduction, affords 2-amino-3-nitropyridine. mdpi.com This bromination-nitration-dehalogenation sequence can provide a more controlled synthesis of the target intermediate. nih.gov

The table below summarizes the key synthetic methods for preparing 2-amino-3-nitropyridine intermediates.

Starting MaterialReagents and ConditionsProductKey Features
2-AminopyridineNitric acid, Sulfuric acid2-Amino-3-nitropyridineDirect nitration, may produce isomeric mixtures. nih.govmdpi.com
2-Chloro-3-nitropyridineAqueous ammonia, heat2-Amino-3-nitropyridineHigh-yield nucleophilic substitution. nih.govnih.gov
2-Aminopyridine1. Bromine, Acetic acid 2. Nitric acid, Sulfuric acid 3. Hydrogenation2-Amino-3-nitropyridineMulti-step route with improved regioselectivity. mdpi.comnih.gov

Strategies for Selective Functionalization and Derivatization

Following the synthesis of the core this compound structure, further derivatization is often necessary to explore structure-activity relationships and develop compounds with optimized properties. This section details strategies for the selective functionalization of the imidazole and pyridine moieties.

N-Alkylation and N-Substitution of the Imidazole Nitrogen

The imidazole ring of the imidazo[4,5-b]pyridine system contains two nitrogen atoms (N1 and N3) that are potential sites for alkylation or substitution. The regioselectivity of these reactions is a critical aspect of the synthetic strategy. The alkylation of the imidazo[4,5-b]pyridine core is a significant pathway for synthesizing new derivatives.

Studies on the N-alkylation of related imidazo[4,5-b]pyridine-4-oxide derivatives have shown that the regioselectivity (N1 vs. N3) can be influenced by the substituent at the C2 position. For instance, the N-benzylation of 2-methyl-imidazo[4,5-b]pyridine-4-oxide showed different N1/N3 ratios compared to the unsubstituted analog, with the outcome being governed by steric approach control.

A general method for the synthesis of N-substituted 3H-imidazo[4,5-b]pyridines involves a tandem reaction starting from 2-chloro-3-nitropyridine. This sequence includes a nucleophilic aromatic substitution with a primary amine, followed by in-situ nitro group reduction and subsequent heteroannulation with an aldehyde. This approach allows for the introduction of various alkyl or aralkyl substituents at the N3 position of the imidazole ring.

The synthesis of all possible N-alkylated isomers of 2-n-butyl-imidazo researchgate.netnih.govpyridine has been described, with structural assignment confirmed by 1H NMR spectroscopy. One such derivative, 2-n-butyl-3-[2′-(1H-tetrazol-5-yl)-4-biphenylylmethyl]-3H-imidazo[4,5-b]pyridine, has been identified as a potent angiotensin II receptor antagonist.

The following table provides examples of N-alkylation and N-substitution reactions on the imidazo[4,5-b]pyridine core.

Starting MaterialReagents and ConditionsProductType of Functionalization
2-Chloro-3-nitropyridine1. Primary amine (R-NH2) 2. Zn, HCl 3. Aldehyde (R'-CHO)3-Alkyl/Aralkyl-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridineN-Substitution
Imidazo[4,5-b]pyridine-4-oxideBenzyl (B1604629) bromide, K2CO3, DMFN1 and N3-benzylated isomersN-Alkylation
2-n-Butyl-imidazo researchgate.netnih.govpyridineAlkylating agentsN-alkylated isomersN-Alkylation

Regioselective Introduction of Substituents at the Pyridine Moiety (e.g., C7, C5)

Functionalization of the pyridine portion of the imidazo[4,5-b]pyridine scaffold is crucial for modulating the compound's biological activity and physicochemical properties. The C5 and C7 positions are of particular interest for introducing substituents.

The introduction of a methyl group at the C5 position has been shown to enhance the antibacterial activity of certain imidazo[4,5-b]pyridine derivatives. nih.gov This highlights the importance of developing synthetic methods that allow for regioselective substitution at this position.

One common strategy for introducing substituents onto the pyridine ring is to start with an already functionalized pyridine precursor. For example, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines has been achieved through both conventional and microwave-assisted methods. researchgate.netmdpi.com Depending on the numbering of the final heterocyclic system, this bromine atom can be considered as being at the C5 or C6 position. This halogenated intermediate can then be used in cross-coupling reactions to introduce a variety of other functional groups.

Functionalization at the C7 position has also been explored. For instance, 3H-imidazo[4,5-b]pyridin-7-yloxy derivatives have been synthesized and evaluated as potent c-Met kinase inhibitors. researchgate.net This suggests that the C7 position is amenable to the introduction of ether linkages.

While direct C-H functionalization methods are being developed for related heterocyclic systems like imidazo[1,2-a]pyridines, including C5-alkylation, nih.gov the application of these methods to this compound for selective C5 and C7 functionalization is an area of ongoing research.

The table below summarizes strategies for functionalization at the C5 and C7 positions.

PositionType of FunctionalizationExample Precursor/ReactionResulting Structure
C5AlkylationUse of a C5-methyl-substituted diaminopyridine precursorC5-Methyl-imidazo[4,5-b]pyridine derivative nih.gov
C5/C6HalogenationSynthesis of 6-bromo-3H-imidazo[4,5-b]pyridineHalogenated scaffold for further modification researchgate.netmdpi.com
C7EtherificationSynthesis from a 7-hydroxy-imidazo[4,5-b]pyridine intermediateC7-Oxy-linked imidazo[4,5-b]pyridine derivative researchgate.net

Incorporation of Specific Functional Groups (e.g., Cyano, Amidino, Pyrrolidine (B122466), Piperidine (B6355638), Pyrazolyl)

The introduction of specific functional groups onto the this compound scaffold can significantly impact its biological activity.

Cyano and Amidino Groups: The synthesis of cyano- and amidino-substituted imidazo[4,5-b]pyridines has been well-documented. mdpi.comnih.gov Cyano groups can be introduced onto a phenyl substituent at the C2 position of the imidazo[4,5-b]pyridine core. mdpi.com These cyano derivatives serve as versatile precursors for the synthesis of amidines. The conversion of the cyano group to an amidino group can be achieved through a Pinner reaction or by reaction with lithium hexamethyldisilazane (B44280) (LiHMDS). mdpi.com Both acyclic and cyclic amidino groups, such as the 2-imidazolinyl group, have been successfully incorporated. mdpi.comnih.gov

Pyrrolidine and Piperidine Groups: The incorporation of pyrrolidine and piperidine moieties is a common strategy in medicinal chemistry to improve solubility and introduce basic centers. While direct synthesis on the this compound core is not extensively detailed in the provided context, general synthetic methods for these heterocycles can be applied. For example, a halogenated imidazo[4,5-b]pyridine at a suitable position (e.g., C2, C5, or C7) could undergo nucleophilic substitution with pyrrolidine or piperidine. The synthesis of a 2-(4-methylpiperidine-1-carbonyl)imidazo[1,2-a]pyridine derivative demonstrates the feasibility of incorporating a piperidine group via an amide linkage.

Pyrazolyl Group: The introduction of a pyrazolyl group can be achieved through modern cross-coupling reactions. For instance, a bromo-substituted imidazo[4,5-b]pyridine could be coupled with a pyrazoleboronic acid or its ester via a Suzuki coupling reaction. Alternatively, an N-H containing pyrazole (B372694) could be coupled with a halogenated imidazo[4,5-b]pyridine through a Buchwald-Hartwig amination. The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles indicates the close synthetic relationship between these heterocyclic systems.

The following table outlines synthetic approaches for incorporating these functional groups.

Functional GroupSynthetic StrategyPrecursorExample Reaction
CyanoIntroduction on an aromatic substituent2-(Bromoaryl)-imidazo[4,5-b]pyridinePalladium-catalyzed cyanation
AmidinoConversion from a cyano groupCyano-substituted imidazo[4,5-b]pyridinePinner reaction or reaction with LiHMDS mdpi.com
PyrrolidineNucleophilic substitutionHalo-imidazo[4,5-b]pyridineReaction with pyrrolidine
PiperidineNucleophilic substitution or amide couplingHalo-imidazo[4,5-b]pyridine or Carboxy-imidazo[4,5-b]pyridineReaction with piperidine or amide bond formation
PyrazolylCross-coupling reactionHalo-imidazo[4,5-b]pyridineSuzuki or Buchwald-Hartwig coupling with a pyrazole derivative

Chemical Reactivity and Transformation of the 2 Methyl 3h Imidazo 4,5 B Pyridine Scaffold

Fundamental Reactivity Patterns and Aromaticity Considerations

The imidazo[4,5-b]pyridine core is an aromatic heterocyclic system. researchgate.netresearchgate.net Its aromaticity can be understood by applying Hückel's rules to the fused bicyclic structure. The system is cyclic, planar, and fully conjugated. The imidazole (B134444) ring contains one nitrogen atom (N-H) that can contribute a lone pair of electrons to the π-system, while the other nitrogen is involved in a double bond with its lone pair oriented in the plane of the ring. masterorganicchemistry.com Along with the π-electrons from the carbon-carbon and carbon-nitrogen double bonds in both the imidazole and pyridine (B92270) rings, the system achieves a total of 10 π-electrons, satisfying the [4n+2] rule for aromaticity (where n=2). This delocalized π-electron system confers significant resonance energy and thermodynamic stability, akin to other aromatic compounds like purines. acs.orgnih.gov

Tautomerism Studies of the Imidazo[4,5-B]pyridine Core

A key feature of the imidazo[4,5-b]pyridine scaffold is its ability to exist in different tautomeric forms. researchgate.net Prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the imidazole ring. For an unsubstituted imidazo[4,5-b]pyridine, the hydrogen atom can reside on the N-1 or N-3 nitrogen atom (using standard purine (B94841) numbering) or potentially on the pyridine nitrogen (N-4). nih.gov

Computational studies have explored the relative stability of these tautomers, finding that the preferred form can be influenced by the electronic environment. nih.gov The existence of these tautomeric equilibria is crucial as it directly impacts the molecule's reactivity and substitution patterns. For instance, alkylation reactions can result in a mixture of regioisomers, with the alkyl group attaching to different nitrogen atoms. nih.govmdpi.com The specific tautomer present can also affect the molecule's intermolecular interactions, such as hydrogen bonding, which is critical for its biological receptor binding profile. In some synthetic preparations, derivatives have been isolated as inseparable mixtures of tautomers. nih.gov

Figure 1: Tautomeric forms of the Imidazo[4,5-b]pyridine moiety.

Derivatization Reactions for Structure-Activity Relationship (SAR) Exploration

The imidazo[4,5-b]pyridine scaffold is readily derivatized to explore how structural modifications impact biological activity. A variety of synthetic methods are employed to introduce diverse functional groups at different positions of the heterocyclic core.

Common derivatization strategies include:

N-Alkylation: The nitrogen atoms of the imidazole ring are common sites for alkylation. Reactions using alkyl halides, such as methyl iodide, allyl bromide, or propargyl bromide, in the presence of a base, lead to N-substituted derivatives. uctm.edumdpi.com These reactions often yield a mixture of regioisomers, which can be separated and evaluated independently. nih.gov

Suzuki Cross-Coupling: This powerful palladium-catalyzed reaction is used to form carbon-carbon bonds, typically to introduce aryl or heteroaryl substituents onto the scaffold. For example, a bromo-substituted imidazo[4,5-b]pyridine can be coupled with various boronic acids to generate a library of derivatives with diverse aromatic groups. nih.gov

Condensation Reactions: The fundamental scaffold itself is often constructed via a condensation reaction between a 2,3-diaminopyridine (B105623) derivative and an aldehyde or carboxylic acid. researchgate.netnih.gov By varying the aldehyde or carboxylic acid component, a wide range of substituents can be introduced at the 2-position of the imidazo[4,5-b]pyridine core.

Tandem Reactions: More complex, one-pot procedures have been developed for efficient construction of the substituted scaffold. One such method involves a tandem sequence of SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation with aldehydes. acs.org

Reaction TypeReagents/ConditionsPosition ModifiedReference
N-AlkylationAllyl bromide, Propargyl bromide, K₂CO₃, PTCN-1, N-3 uctm.edu
N-MethylationMethyl Iodide (CH₃I), NaHN-1, N-3 mdpi.com
Suzuki Cross-CouplingAryl boronic acids, Pd catalyst, basePosition 6 (from 6-bromo precursor) nih.gov
Cyclocondensation2,3-Diaminopyridines, Aldehydes, Na₂S₂O₅, DMSOPosition 2 mdpi.com

The systematic modification of the imidazo[4,5-b]pyridine core is a cornerstone of SAR studies, aiming to correlate specific structural features with biological outcomes. The electronic and steric properties of the introduced substituents play a pivotal role in this process.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the heterocyclic system, influencing both its reactivity and its ability to interact with biological targets. For instance, studies have shown that adding a fluorine atom (an EWG) to a phenyl ring at the 2-position can lead to a decrease in antiviral activity. nih.gov The position of nitrogen atoms within the pyridine ring itself can also have a significant impact on the antiproliferative activity of derivatives. irb.hr

Steric Effects: The size and shape of substituents (steric hindrance) are critical for determining how a molecule fits into a receptor's binding pocket. The presence of large or bulky substituents can reduce biological activity, suggesting that a specific spatial arrangement is necessary for optimal interaction. nih.gov Conversely, the addition of certain side chains, such as amino groups, has been shown to significantly enhance the antiproliferative activity of tetracyclic imidazo[4,5-b]pyridine analogues. irb.hr SAR studies on related scaffolds have highlighted that optimal activity is achieved through a combination of factors, including efficient hydrogen bonding and the presence of specific aromatic groups at key positions. acs.org

Substituent/ModificationObservationBiological Profile AffectedReference
p-Hydroxy on 6-phenyl groupPronounced activityAntiproliferative nih.gov
Fluorine on 2-phenyl groupDecrease in activityAntiviral nih.gov
Large substituents on benzyl (B1604629) groupReduction of activityAntiviral nih.gov
Amino side chains on tetracyclic coreEnhanced activityAntiproliferative irb.hr

Beyond simple substitution, medicinal chemistry efforts also involve modifications to the core scaffold itself. This can include the synthesis and evaluation of different structural isomers of the imidazopyridine family, such as imidazo[4,5-c]pyridines, which are often investigated in parallel with their imidazo[4,5-b]pyridine counterparts. researchgate.netnih.gov Comparing the biological activities of these regioisomers provides valuable insight into the spatial requirements for target interaction.

Another approach is "scaffold hopping," where the imidazo[4,5-b]pyridine core is replaced with a different heterocyclic system that aims to replicate the key pharmacophoric features. researchgate.net While this involves moving away from the original scaffold, the knowledge gained from the imidazo[4,5-b]pyridine SAR provides the foundation for designing these new core structures. The design of hybrid molecules, which combine the imidazo[4,5-b]pyridine scaffold with other pharmacologically active moieties, represents another strategy to explore new chemical space and develop compounds with improved or novel biological profiles.

Biological Activities and Mechanistic Investigations of 2 Methyl 3h Imidazo 4,5 B Pyridin 7 Amine Derivatives Preclinical Research

Antiproliferative and Anticancer Mechanisms of Action

The 2-methyl-3H-imidazo[4,5-b]pyridin-7-amine scaffold has served as a foundational structure for the development of a diverse range of kinase inhibitors. Preclinical research has extensively focused on the antiproliferative properties of its derivatives, primarily attributing their anticancer effects to the targeted inhibition of key kinases involved in cell cycle regulation and signal transduction. These investigations have elucidated specific mechanisms of action, revealing potent activity against several critical oncogenic kinase families.

Kinase Inhibition Profiles

Derivatives of the 2-methyl-3H-imidazo[4,5-b]pyridine core structure have been systematically optimized to target various protein kinases, demonstrating the versatility of this scaffold in medicinal chemistry. Lead optimization studies have successfully produced compounds with high potency and, in some cases, desirable selectivity for specific kinases or combinations of kinases implicated in cancer progression.

A significant body of preclinical research has centered on the development of imidazo[4,5-b]pyridine derivatives as potent inhibitors of the Aurora kinase family, which includes Aurora-A, Aurora-B, and Aurora-C. These serine/threonine kinases are essential regulators of mitosis, and their overexpression is common in a wide range of human cancers, making them attractive targets for therapeutic intervention.

Lead optimization efforts have led to the identification of compounds with potent, low nanomolar inhibitory activity against these kinases. For instance, compound 51 (CCT137690) , which features a substituted piperazinyl motif at the 7-position, demonstrated potent inhibition across the Aurora kinase family. nih.gov

CompoundTarget KinaseIC50 (µM)
51 (CCT137690) Aurora-A0.015
Aurora-B0.025
Aurora-C0.019
Data sourced from preclinical biochemical assays. nih.gov

The binding mode of these inhibitors typically involves the formation of hydrogen bonds between the pyridine (B92270) nitrogen and the imidazole (B134444) NH group of the scaffold with the backbone NH and carbonyl groups of Alanine-213 in the hinge region of the kinase's ATP-binding pocket. nih.gov

While many derivatives act as pan-Aurora inhibitors, targeted medicinal chemistry programs have successfully developed compounds with high selectivity for Aurora-A. This selectivity is achieved by exploiting key differences in the amino acid composition of the ATP-binding pocket between Aurora-A and the highly homologous Aurora-B and -C isoforms. Specifically, three residue differences—L215, T217, and R220 in Aurora-A—form the basis for designing isoform-selective inhibitors. nih.gov

Through computational modeling and strategic derivatization at the C7-position of the imidazo[4,5-b]pyridine core, researchers have designed inhibitors that interact favorably with these unique residues in Aurora-A. This approach led to the discovery of compounds such as 28c and 40f , which display a high degree of selectivity for Aurora-A over Aurora-B in both biochemical and cellular assays. nih.gov The interaction with the Threonine-217 (T217) residue, in particular, has been identified as a critical factor in governing this isoform selectivity. nih.gov

CompoundTarget KinaseSelectivity ProfileKey Interaction Residue
28c Aurora-AHighly selective over Aurora-BT217
40f Aurora-AHighly selective over Aurora-BT217
Data from preclinical design and cellular assay studies. nih.gov

In addition to Aurora kinase activity, the imidazo[4,5-b]pyridine scaffold has been shown to be a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). nih.gov This has led to the development of dual Aurora/FLT3 inhibitors, which are of significant preclinical interest, particularly for the treatment of Acute Myeloid Leukemia (AML). nih.gov A large percentage of AML cases are characterized by mutations in FLT3, such as internal tandem duplications (FLT3-ITD), which result in constitutive kinase activation and confer a poor prognosis. nih.gov

Optimization of this scaffold led to the identification of compound 27e , a potent dual inhibitor of both Aurora and FLT3 kinases, including clinically relevant FLT3 mutants. nih.gov This dual-targeting mechanism is significant because both Aurora and FLT3 kinases are considered key therapeutic targets in AML. Preclinical studies showed that 27e exhibited potent antiproliferative activity in human FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4-11. nih.gov

CompoundTarget KinaseKd (nM)
27e Aurora-A7.5
Aurora-B48
FLT3 (wild-type)6.2
FLT3-ITD38
FLT3 (D835Y)14
Dissociation constant (Kd) values from preclinical binding assays. nih.gov

The versatility of the 3H-imidazo[4,5-b]pyridine scaffold has been further demonstrated through its development as a novel hinge-binding backbone for inhibitors of the c-Met kinase. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation and invasion, and their signaling pathway is often dysregulated in various cancers.

By analyzing the structures of the human kinome, the imidazolopyridine ring was identified as a promising and underexplored scaffold for targeting the c-Met hinge region. A series of derivatives were subsequently synthesized, and structure-activity relationship (SAR) studies were conducted. This research led to the identification of a lead compound that demonstrated excellent potency in both enzymatic and cellular assays. Furthermore, this derivative showed favorable metabolic stability and pharmacokinetic properties in preclinical models.

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer. While the imidazo[4,5-b]pyridine scaffold has been extensively explored for the inhibition of Aurora, FLT3, and c-Met kinases, detailed preclinical studies specifically documenting the design and efficacy of this compound derivatives as potent and selective ALK inhibitors were not prominently available in the reviewed literature. The development of inhibitors for ALK has historically focused on other chemical scaffolds.

Tyrosine Kinase 2 (TYK2) Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator in the signaling pathways of crucial cytokines like IL-12, IL-23, and type I interferons. researchgate.netsotyktuhcp.com These pathways are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the selective inhibition of TYK2 is an attractive therapeutic strategy. researchgate.netsemanticscholar.org A significant challenge in developing JAK inhibitors is achieving selectivity due to the high homology among the ATP-binding sites of the kinase domains (JH1) in the JAK family. semanticscholar.org

To overcome this, a leading strategy involves targeting the less conserved pseudokinase (JH2) domain, which regulates the activity of the JH1 domain. researchgate.netsemanticscholar.org This approach has led to the development of highly selective allosteric inhibitors. researchgate.netnih.gov While direct preclinical studies on this compound derivatives as TYK2 inhibitors are not widely documented in the reviewed literature, extensive research into structurally related heterocyclic scaffolds highlights the potential of this chemical class. For instance, derivatives based on an imidazo[1,2-b]pyridazine (B131497) core have been identified as potent and selective ligands for the TYK2 pseudokinase domain, functioning as allosteric inhibitors of TYK2 signaling. rsc.org These findings underscore the broader interest in pyridine-based heterocyclic systems for developing novel and selective TYK2 inhibitors for treating autoimmune diseases. semanticscholar.orgnih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes. Its overexpression and aberrant activity are associated with the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. The enzyme's role in promoting amyloid-β production and tau protein hyperphosphorylation makes it a prime target for neurodegenerative disease research.

In the search for novel GSK-3β inhibitors, various heterocyclic scaffolds have been explored. Research into compounds with structural similarities to the imidazo[4,5-b]pyridine core has yielded promising results. For example, derivatives of imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) have been designed and synthesized to act as GSK-3β inhibitors. While these specific derivatives showed a reduction in potency compared to earlier 1H-indazole-3-carboxamide compounds, they were developed to improve properties such as central nervous system permeability. Computational modeling and X-ray crystallography have been instrumental in understanding the structure-activity relationships and the binding modes of these inhibitors within the ATP pocket of the GSK-3β enzyme.

Tubulin Polymerization Inhibition and Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of α/β-tubulin heterodimers, makes them a well-validated target for anticancer agents. Disruption of microtubule dynamics can induce cell cycle arrest and apoptosis.

Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization. nih.gov In preclinical studies, several of these compounds demonstrated strong antiproliferative activity in the submicromolar range. nih.gov Further mechanistic investigations, including immunofluorescence staining and in vitro tubulin polymerization assays, confirmed that their cytotoxic effects stem from targeting tubulin and disrupting microtubule formation. nih.gov

Tubulin has several binding sites for small molecules, with the colchicine-binding site being of particular interest. Inhibitors targeting this site are known as microtubule-destabilizing agents. A key advantage of colchicine-binding site inhibitors (CBSIs) is their ability to circumvent certain mechanisms of drug resistance, such as those mediated by P-glycoprotein overexpression, which can limit the efficacy of other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.

Interestingly, while some imidazo[4,5-b]pyridine derivatives inhibit tubulin polymerization, their mechanism may differ from traditional CBSIs. nih.gov Computational analysis and biological assays have revealed that the most potent ligands in one study did not interact with the classic colchicine-binding pocket itself. nih.gov Instead, they were found to act on an extended colchicine (B1669291) site located on the surface between interacting tubulin subunits. nih.gov By binding to this extended region, these compounds interfere with the polymerization process, leading to the disruption of microtubule dynamics and potent antitumor properties. nih.gov

In Vitro Antiproliferative Effects on Human Cancer Cell Lines

A significant body of preclinical research has focused on the direct cytotoxic and antiproliferative effects of this compound derivatives against a variety of human cancer cell lines. These studies have consistently shown that specific substitutions on the imidazo[4,5-b]pyridine core can lead to potent and sometimes selective anticancer activity.

For instance, 2,6-diphenyl substituted imidazo[4,5-b]pyridines have been synthesized and evaluated, with an N-methyl substituted derivative bearing a hydroxyl group showing pronounced activity against a panel of cancer cell lines, including those for pancreatic (Capan-1), brain (LN-229), and hematological (DND-41, K-562, Z-138) cancers, with IC₅₀ values in the low micromolar range (1.45–1.90 μM). researchgate.net Similarly, novel imidazo[4,5-b]pyridine derived acrylonitriles demonstrated potent activity, with three compounds exhibiting strong, sub-micromolar inhibitory concentrations (IC₅₀ 0.2–0.6 μM) against various human cancer cell lines. nih.gov

Other modifications, such as the introduction of a bromine atom and an amidino group, have also yielded highly active compounds. Bromo-substituted derivatives bearing either an unsubstituted amidino group or a 2-imidazolinyl group at the phenyl ring displayed potent and selective activity against colon carcinoma cells (SW620), with IC₅₀ values of 0.4 μM and 0.7 μM, respectively. nih.gov Furthermore, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown significant activity against breast cancer cell lines MCF-7 and BT-474.

Table 1: In Vitro Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Derivative Class Cancer Cell Line(s) Reported IC₅₀ Values (μM)
N-methyl, p-hydroxy substituted 2,6-diphenyl imidazo[4,5-b]pyridine Capan-1, LN-229, DND-41, K-562, Z-138 1.45 - 1.90 researchgate.net
Imidazo[4,5-b]pyridine derived acrylonitriles Various human cancer cell lines 0.2 - 0.6 nih.gov
Bromo-substituted with unsubstituted amidino group SW620 (Colon Carcinoma) 0.4 nih.gov
Bromo-substituted with 2-imidazolinyl group SW620 (Colon Carcinoma) 0.7 nih.gov
6-bromo-2-(substituted) derivatives MCF-7, BT-474 (Breast Cancer) Prominent Activity (Specific IC₅₀ not detailed)

Antimicrobial Potential

In addition to their anticancer properties, imidazo[4,5-b]pyridine derivatives have been investigated for their potential as antimicrobial agents. The rise of multidrug-resistant bacteria necessitates the discovery of novel chemical scaffolds for antibiotic development.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Screening of various this compound derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. However, the degree of activity and the spectrum can vary significantly based on the specific substitutions on the heterocyclic core.

In one study, derivatives of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that the Gram-positive bacteria were more sensitive to the compounds than the Gram-negative strain. semanticscholar.org Another study synthesized a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines and found that certain compounds showed prominent antibacterial activity.

Conversely, an evaluation of cyano- and amidino-substituted imidazo[4,5-b]pyridines found that most compounds in the series lacked significant antibacterial activity. nih.gov However, one derivative containing a 2-imidazolinyl amidino group exhibited moderate activity against E. coli, with a Minimum Inhibitory Concentration (MIC) of 32 μM. nih.gov

Table 2: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives

Derivative Class Bacterial Strain(s) Finding/Activity
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridines Bacillus cereus (Gram-positive) More sensitive semanticscholar.org
Escherichia coli (Gram-negative) More resistant semanticscholar.org
Bromo-substituted with 2-imidazolinyl amidino group Escherichia coli (Gram-negative) Moderate activity (MIC 32 μM) nih.gov
Various 6-bromo-2-(substituted) derivatives Not specified Prominent antibacterial activity observed for some compounds

Antifungal Activity

Derivatives of the imidazo[4,5-b]pyridine structure have demonstrated notable potential as antifungal agents. Research has shown that certain novel series of these compounds exhibit good fungicidal activity against various plant and human pathogens. researchgate.netmdpi.com

For instance, one study highlighted a series of imidazo[4,5-b]pyridine derivatives that were effective against Puccinia polysora, a fungus affecting plants. researchgate.net Within this series, compound 7b was particularly potent, showing an EC50 value of 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole. researchgate.net Another study synthesized 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides and evaluated their activity against Aspergillus niger and Candida albicans, with some compounds showing efficacy. ijpbs.com Specifically, a derivative identified as Compound VId was noted for its effectiveness against the tested fungi. ijpbs.com

Further investigations into hybrid bis-(imidazole/benzimidazole)-pyridine derivatives showed that some compounds manifest good antifungal activity against medically important strains like Rhodotorula sp., Candida albicans, and Candida parapsilosis. mdpi.com The hybrid derivative 5a , a bis-(imidazole)-pyridine compound, displayed strong selective antifungal activity against the plant pathogens Aspergillus niger and Aspergillus flavus. mdpi.com

Compound/DerivativeFungal Strain(s)Observed Activity
Compound 7bPuccinia polysoraEC50 value of 4.00 mg/L. researchgate.net
Compound VIdAspergillus niger, Candida albicansEffective against tested fungi. ijpbs.com
Hybrid Derivative 5aAspergillus niger, Aspergillus flavusStrong selective activity; inhibition zones of 12 mm and 9 mm, respectively. mdpi.com
Hybrid Derivatives 5c and 6cCandida albicans (wild type)Active against this strain. mdpi.com
Table 1: Antifungal Activity of Selected this compound Derivatives.

Inhibition of Pathogen-Specific Enzymes (e.g., Methionyl-tRNA Synthase)

The imidazo[4,5-b]pyridine scaffold has been identified as a promising framework for developing inhibitors of essential pathogen enzymes, such as methionyl-tRNA synthetase (MetRS). This enzyme is crucial for protein translation in pathogens, making it an attractive target for antimicrobial drug development. nih.govnih.gov

Research has shown that certain imidazo[4,5-b]pyridine derivatives can effectively inhibit the MetRS of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov One specific derivative, Imidazopyridine 20, demonstrated a potent inhibitory effect on this enzyme, with an IC50 value of less than 50 nM and an EC50 of 39 nM against the parasite. nih.gov Aminoacyl-tRNA synthetases (aaRS) are essential for protein synthesis, and their inhibitors have shown potent antibiotic, antifungal, and antiprotozoal activities. nih.gov While research has also explored derivatives like imidazo[4,5-b]pyridine-5-thiones as potential inhibitors of tyrosyl-tRNA synthetase in Staphylococcus aureus, the focus on MetRS highlights a key area of investigation for this chemical class. nih.govresearchgate.net

CompoundTarget EnzymePathogenInhibitory Concentration
Imidazopyridine 20Methionyl-tRNA synthetase (MetRS)Trypanosoma bruceiIC50 < 50 nM. nih.gov
Table 2: Inhibition of Pathogen-Specific Enzymes by Imidazo[4,5-b]pyridine Derivatives.

Antiviral Properties

Imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral activity, showing potential against a variety of viruses. nih.gov

Activity against Broad Panels of DNA and RNA Viruses

Screening of cyano- and amidino-substituted imidazo[4,5-b]pyridines has been conducted against a wide range of DNA and RNA viruses. nih.govmdpi.comnih.gov While many compounds in these series showed little to no broad-spectrum antiviral activity, specific derivatives demonstrated selective action against particular viruses. mdpi.com This highlights the potential for targeted antiviral drug design based on this chemical structure.

Efficacy against Specific Viruses (e.g., Respiratory Syncytial Virus (RSV))

A notable area of antiviral efficacy for imidazo[4,5-b]pyridine derivatives is against the Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. researchgate.net Several studies have identified compounds with selective, albeit moderate, activity against RSV. mdpi.comnih.gov

For example, a bromo-substituted derivative, compound 7 (6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine), showed an EC50 of 21 μM against RSV. mdpi.comnih.gov Another compound, the para-cyano-substituted derivative 17 (4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile), also displayed selective activity with an EC50 of 58 μM. mdpi.comnih.gov Further optimization efforts have led to the discovery of highly potent RSV fusion inhibitors from the imidazopyridine class. One such compound, 8jm , exhibited an IC50 of 3 nM, showing significant improvement over earlier leads like BMS-433771. nih.gov

CompoundVirusEfficacy (EC50/IC50)
Compound 7Respiratory Syncytial Virus (RSV)EC50: 21 μM. mdpi.comnih.gov
Compound 17Respiratory Syncytial Virus (RSV)EC50: 58 μM. mdpi.comnih.gov
Compound 8jmRespiratory Syncytial Virus (RSV)IC50: 3 nM. nih.gov
Table 3: Anti-RSV Activity of Specific Imidazo[4,5-b]pyridine Derivatives.

Other Significant Biological Modulations

GABAA Receptor Positive Allosteric Modulation

The structural similarity between the imidazopyridine heterocyclic system and naturally occurring purines has spurred investigations into their therapeutic potential, particularly in the central nervous system. nih.govmdpi.comirb.hr The first discovered biological activity for this class of compounds was as positive allosteric modulators (PAMs) of the GABAA receptor. nih.govmdpi.com

GABAA receptor PAMs enhance the effect of the inhibitory neurotransmitter GABA, typically leading to sedative and anxiolytic effects. wikipedia.org They bind to an allosteric site on the receptor, distinct from the GABA binding site, and increase the frequency or duration of the chloride channel opening when GABA is bound. wikipedia.orgnih.gov The discovery of imidazopyridines as GABAA receptor modulators has paved the way for their exploration in treating various central nervous system disorders. nih.govmdpi.com

Angiotensin II Type 1 Receptor (AT1R) Antagonism

Preclinical research has identified a series of imidazo[4,5-b]pyridine derivatives as potent antagonists of the Angiotensin II Type 1 Receptor (AT1R), a key target in the management of hypertension. nih.gov A focused effort to explore this chemical scaffold led to the discovery of compounds with significant blocking activity at this receptor. nih.gov

One notable derivative, identified as (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine (compound 2l), demonstrated high potency as an AT1R blocker. nih.gov In vitro assessments determined its half-maximal inhibitory concentration (IC₅₀) to be 1.6 nM. nih.gov The therapeutic potential of this AT1R antagonism was further demonstrated in animal models. In studies involving spontaneously hypertensive rats (SHR), compound 2l proved to be highly efficacious in lowering blood pressure, confirming the translation of its in vitro receptor antagonism to in vivo physiological effects. nih.gov

Table 1: In Vitro AT1R Antagonist Activity of a Lead Imidazo[4,5-b]pyridine Derivative
CompoundTargetActivity (IC₅₀)Reference
(S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridineAngiotensin II Type 1 Receptor (AT1R)1.6 nM nih.gov

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

Intriguingly, the same series of imidazo[4,5-b]pyridine derivatives investigated for AT1R antagonism was also found to possess activity at the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, making it a key target for insulin-sensitizing drugs. nih.gov

The lead compound, (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine (compound 2l), was identified as a partial PPARγ agonist. nih.gov Its half-maximal effective concentration (EC₅₀) was 212 nM, with a maximal activation of 31% compared to full agonists. nih.gov The crystal structure of a related lead compound bound to the human PPARγ ligand-binding domain helped to confirm the mode of interaction and guide the optimization of this activity. nih.gov

This dual pharmacology was tested in relevant preclinical models. In Zucker diabetic fatty (ZDF) rats, a model of insulin (B600854) resistance, administration of compound 2l led to a robust lowering of both glucose and triglycerides, demonstrating its potential to address metabolic dysregulation. nih.gov This discovery highlighted the potential of the imidazo[4,5-b]pyridine scaffold for developing dual-acting agents targeting both hypertension and insulin resistance. nih.gov

Table 2: In Vitro PPARγ Agonist Activity of a Lead Imidazo[4,5-b]pyridine Derivative
CompoundTargetActivity (EC₅₀)Maximal ActivationReference
(S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridinePeroxisome Proliferator-Activated Receptor-gamma (PPARγ)212 nM31% nih.gov

Antiglycation and Antioxidative Potential

A separate line of preclinical research has focused on imidazo[4,5-b]pyridine benzohydrazone derivatives, evaluating their capacity to counteract glycation and oxidative stress. researchgate.net Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of Advanced Glycation End-products (AGEs), which contribute to chronic diseases. nih.gov

In a study involving a series of 30 novel imidazo[4,5-b]pyridine benzohydrazones, researchers found that the compounds' antiglycation and antioxidant activities tended to increase with the number of hydroxyl groups on the molecule. researchgate.netnih.gov One of the most potent compounds for antiglycation activity was compound 25, which exhibited an IC₅₀ value of 140.16 ± 0.36 µM. researchgate.net This potency was noted as being twice that of the standard reference compound, Rutin. researchgate.net

The antioxidant potential was also significant. Compound 36 from this series showed the highest antioxidant activity, with a half-maximal effective concentration (EC₅₀) of 26.12 µM, a more potent activity than the reference compound gallic acid. nih.gov Research findings indicated a correlation between the compounds' antiglycation activity and their radical scavenging capabilities, suggesting that the antioxidative effect contributes to the inhibition of glycation. researchgate.net

Table 3: Antiglycation and Antioxidant Activities of Lead Imidazo[4,5-b]pyridine Benzohydrazone Derivatives
CompoundBiological ActivityActivity (IC₅₀ / EC₅₀)Comparison StandardReference
Compound 25 (benzohydrazone derivative)Antiglycation140.16 ± 0.36 µM (IC₅₀)Twice as potent as Rutin researchgate.netnih.gov
Compound 36 (benzohydrazone derivative)Antioxidant26.12 µM (EC₅₀)More potent than Gallic Acid nih.gov

Computational and Structural Biology Insights

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are a cornerstone in the study of imidazo[4,5-b]pyridine derivatives, serving to predict and analyze their binding to protein targets, primarily protein kinases. nih.govnih.gov These computational methods have been instrumental in understanding the structure-activity relationships that govern the efficacy of this class of compounds. nih.gov

Docking studies consistently reveal that the imidazo[4,5-b]pyridine core is an effective "hinge-binder," a critical characteristic for many kinase inhibitors. nih.govresearchgate.net This binding mode involves the formation of key hydrogen bonds between the heterocyclic system and the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme. For instance, in studies with p21-activated kinase 4 (PAK4), the imidazopyridine ring was shown to form hydrogen-bonding interactions with the backbone nitrogen and carbonyl oxygen of residue Leu398. researchgate.net Similarly, when docked into the active site of Aurora-A kinase, the scaffold interacts with the hinge residue Ala213. acs.org

Beyond the hinge region, substitutions on the imidazo[4,5-b]pyridine ring system dictate interactions with other important areas of the ATP-binding pocket. Modifications at the C7 position can allow derivatives to access and interact with specific residues like Thr217, influencing isoform selectivity. acs.orgnih.gov Docking of derivatives into the active site of Cyclin-Dependent Kinase 9 (CDK9) also demonstrated that these compounds occupy the ATP binding site, showing superior binding affinity compared to the natural ligand. nih.gov In studies targeting Dihydrofolate reductase (DHFR), docking confirmed that imidazo[4,5-b]pyridine analogs form numerous important interactions with key amino acids in the enzyme's active site, including ILE7, PHE34, and GLU30. mdpi.comnih.gov

Target ProteinKey Interacting ResiduesInteraction TypeSource
Aurora-A KinaseAla213Hinge Region Binding acs.org
Aurora-A KinaseThr217Post-Hinge Region Interaction nih.gov
p21-Activated Kinase 4 (PAK4)Leu398Hinge Loop Interaction researchgate.net
Cyclin-Dependent Kinase 9 (CDK9)-ATP Pocket Occupancy nih.gov
Dihydrofolate Reductase (DHFR)ILE7, PHE34, GLU30, VAL115Active Site Binding mdpi.comnih.gov

Computational modeling is a powerful tool for predicting the binding affinity and selectivity of imidazo[4,5-b]pyridine derivatives. By analyzing the interactions between ligands and proteins, researchers can rationalize why certain compounds are more potent or selective than others. For example, structural knowledge and docking studies formed the basis of a design principle for creating Aurora-A selective inhibitors from the imidazo[4,5-b]pyridine scaffold. acs.orgnih.gov By exploiting differences in three amino acid positions in the ATP-binding pocket between Aurora-A and Aurora-B, derivatives were designed to achieve a high degree of selectivity. acs.orgnih.gov

This predictive power is crucial for lead optimization. For instance, computational approaches guided the derivatization at the C7-position of the core ring system, leading to the discovery of highly selective inhibitors. acs.org The binding efficiency and affinity can be evaluated using scoring functions in docking programs, which estimate the free energy of binding. mdpi.com These predictions help prioritize which novel derivatives should be synthesized and tested, streamlining the drug discovery process.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

DFT calculations have been widely applied to the imidazo[4,5-b]pyridine system to investigate its electronic properties and reactivity. research-nexus.netuctm.edu Using methods such as B3LYP with a 6-31G(d,p) basis set, researchers can probe global and local reactivity indicators. research-nexus.netuctm.edu Such analyses include mapping the distribution of frontier molecular orbitals (HOMO and LUMO) and calculating the molecular electrostatic potential (ESP) to identify reactive sites. mdpi.com

These studies have elucidated thermodynamic stabilities and highlighted that the imidazole (B134444) nitrogen often serves as the primary binding site for interactions with protons and metal ions. mdpi.com Furthermore, DFT analysis helps to understand the influence of different substituents on the core structure; for example, electron-donating groups were found to enhance basicity and metal coordination. mdpi.com This detailed molecular-level understanding is invaluable for explaining the compound's behavior in biological systems and for designing molecules with tailored electronic and chemical properties. mdpi.comresearchgate.net

Computational MethodBasis SetProperties InvestigatedSource
Density Functional Theory (DFT)6-31G(d,p)Global and local reactivity, Intermolecular interactions research-nexus.netuctm.edu
DFTB3LYP/6311G**Tautomer structure optimization, Minimized energy mdpi.com
DFT-Electronic structures, Thermodynamic stabilities, Proton/metal affinities mdpi.com

X-ray Crystallography of Imidazo[4,5-b]pyridine Derivatives with Target Proteins

X-ray crystallography provides definitive, high-resolution structural data on how imidazo[4,5-b]pyridine derivatives bind to their target proteins. These crystal structures offer an unambiguous view of the binding mode and the specific atomic interactions that anchor the ligand in the active site, validating and refining the hypotheses generated from molecular modeling. nih.gov

The structural basis for the potent kinase inhibitory activity of the imidazo[4,5-b]pyridine class lies in its ability to effectively mimic the adenine (B156593) moiety of ATP and bind to the enzyme's hinge region. nih.govresearchgate.net X-ray crystal structures of various derivatives co-crystallized with kinases like Aurora-A and PAK4 have provided clear insights into these interactions. nih.govnih.govnih.gov

The crystal structures confirm that the pyrazole (B372694) and imidazopyridine rings are sufficient for mediating the interaction with the kinase hinge loop. nih.gov For example, the crystal structure of an inhibitor bound to Aurora-A (PDB code: 2X6D) reveals the precise hydrogen bonding pattern with the hinge. acs.org Another structure of a derivative bound to the JAK2 kinase domain shows hydrogen bond contacts occurring from the imidazole nitrogen to the hinge. nih.gov These crystallographic studies are fundamental to structure-based drug design, allowing for the rational optimization of the scaffold to improve potency and selectivity by enhancing interactions with the target protein. nih.govnih.gov

Target ProteinDerivative/CompoundPDB CodeKey FindingSource
Aurora-A KinaseCompound 62X6DShows binding to the ATP-binding site and interaction with Ala213. acs.org
Aurora-A KinaseCompound 152X6DIllustrates co-crystallization with an imidazo[4,5-b]pyridine-based inhibitor. nih.gov
Aurora-A KinaseCompound 164B0GDetails another derivative's binding mode within the kinase. nih.gov
p21-Activated Kinase 4 (PAK4)KY-04045-Crystal structure confirms the imidazopyridine ring mediates hinge loop interaction. nih.gov
Janus Kinase 2 (JAK2)Compound 18-Crystal structure shows H-bonds from the imidazole nitrogen to the hinge. nih.gov

Computational Design and Virtual Screening Approaches

Computational methods are integral to modern drug discovery, enabling the rapid screening of large chemical libraries and the rational design of novel compounds with improved potency and selectivity. For the 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine scaffold and its analogues, various computational strategies have been employed to explore the chemical space and identify promising lead candidates.

De novo design is a computational approach that involves the construction of novel molecular structures from the ground up, tailored to fit the structural and chemical features of a specific binding site. This strategy has been applied to the broader class of imidazopyridines to generate new potential therapeutic agents.

In one such approach, imidazopyridine-tethered pyrazolines were designed as inhibitors of STAT3 phosphorylation in human breast cancer cells. nih.gov This de novo design strategy identified key structural motifs, including imidazopyridine, pyrazole, and pyrrole, and proposed a series of compounds based on synthetic accessibility and chemical stability. nih.gov The designed compounds were then synthesized and evaluated, with some exhibiting significant and selective cytotoxicity against triple-negative breast cancer cells. nih.gov This highlights the potential of de novo design to generate novel chemotypes based on the imidazopyridine core with desired biological activities.

The general workflow for such a de novo design strategy typically involves:

Binding Site Analysis: Identification and characterization of key interaction points within the target's active site.

Fragment Placement: Placing small molecular fragments that can form favorable interactions with the identified points.

Fragment Linking: Connecting the placed fragments with appropriate linker groups to generate a coherent molecular structure.

Scoring and Optimization: Evaluating the designed molecules for their predicted binding affinity, drug-like properties, and synthetic feasibility.

Pharmacophore modeling is a powerful tool in computational drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. While specific pharmacophore models for this compound are not extensively detailed in the public domain, the principles of this technique are widely applied in the optimization of related imidazo[4,5-b]pyridine-based inhibitors.

Lead optimization of imidazo[4,5-b]pyridine derivatives often involves a combination of computational techniques, including molecular docking and structure-activity relationship (SAR) studies, to enhance their potency, selectivity, and pharmacokinetic properties. For instance, in the development of 3H-imidazo[4,5-b]pyridine derivatives as mixed-lineage protein kinase 3 (MLK3) inhibitors, a homology model of the MLK3 active site was constructed. nih.gov Designed compounds were then docked into this model to assess their binding patterns and affinities, guiding the synthesis of a focused library of analogues. nih.gov This structure-based design approach led to the identification of compounds with nanomolar inhibitory activity. nih.gov

Similarly, the optimization of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines as Akt inhibitors was guided by a biochemical and biophysical screening strategy, complemented by the analysis of the co-crystal structure. nih.gov This allowed for a rational approach to modify the scaffold to improve its biological activity and pharmacokinetic profile.

Computational approaches in lead optimization for this class of compounds typically include:

Molecular Docking: To predict the binding mode and affinity of designed analogues within the target's active site.

SAR Analysis: To understand the relationship between chemical structure and biological activity, guiding the selection of new substituents.

ADME/Tox Prediction: In silico models to predict absorption, distribution, metabolism, excretion, and toxicity properties, helping to prioritize compounds with favorable drug-like characteristics.

These computational methods, in synergy with synthetic chemistry and biological evaluation, have proven to be effective in the optimization of imidazo[4,5-b]pyridine-based compounds into viable preclinical candidates.

Computational MethodApplication in Imidazo[4,5-b]pyridine ResearchOutcome
Homology ModelingConstruction of the MLK3 kinase domain model for structure-based design. nih.govGuided the design of potent and selective MLK3 inhibitors. nih.gov
Molecular DockingAssessment of binding patterns and affinities of designed 3H-imidazo[4,5-b]pyridine derivatives in the MLK3 active site. nih.govPrioritization of compounds for synthesis and biological evaluation. nih.gov
Structure-Based DesignOptimization of Akt inhibitors based on co-crystal structures. nih.govDevelopment of orally bioavailable and potent Akt inhibitors. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework. For the imidazo[4,5-b]pyridine scaffold, NMR is crucial for assigning protons and carbons to their specific positions on the fused ring system.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of an imidazo[4,5-b]pyridine derivative, distinct signals are expected for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as for any substituents.

For 2-Methyl-3H-imidazo[4,5-b]pyridin-7-amine, one would anticipate:

Aromatic Protons: Signals corresponding to the protons on the pyridine portion of the fused ring system. Their chemical shifts and coupling patterns (e.g., doublets, triplets) would be indicative of their relative positions.

Methyl Protons: A characteristic singlet peak for the three protons of the methyl group at the C2 position.

Amine Protons: A signal for the protons of the amino group at the C7 position, which may be broad and its chemical shift can be dependent on the solvent and concentration.

Imidazole N-H Proton: A signal for the proton on the imidazole ring nitrogen, which can also be broad and its position variable.

The following table illustrates typical ¹H NMR data for a related, but different, imidazo[4,5-b]pyridine derivative, 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, to provide context. irb.hr

Functional GroupChemical Shift (δ/ppm)MultiplicityInferred Assignment
Aromatic CH8.34ddPyridine Ring Proton
Aromatic CH8.05ddPyridine Ring Proton
Aromatic CH7.28ddPyridine Ring Proton
CH₂4.58sAcetonitrile Methylene (B1212753)
CH₃3.75sN-Methyl Group
Data for 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile from DMSO-d₆ irb.hr

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing information about its chemical environment and hybridization.

For this compound, the ¹³C NMR spectrum would be expected to show:

Aromatic Carbons: Signals for the carbon atoms composing the fused pyridine and imidazole rings. The chemical shifts would differentiate between carbons bonded to nitrogen and those bonded only to carbon and hydrogen.

Methyl Carbon: A signal in the aliphatic region corresponding to the methyl group carbon.

The table below shows ¹³C NMR data for the related compound 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile as a representative example of the imidazo[4,5-b]pyridine core. irb.hr

Chemical Shift (δ/ppm)Inferred Carbon Assignment
148.10Imidazo[4,5-b]pyridine Ring Carbon
147.50Imidazo[4,5-b]pyridine Ring Carbon
143.53Imidazo[4,5-b]pyridine Ring Carbon
133.81Imidazo[4,5-b]pyridine Ring Carbon
126.66Imidazo[4,5-b]pyridine Ring Carbon
118.25Imidazo[4,5-b]pyridine Ring Carbon
115.84Cyano Group Carbon (C≡N)
28.23N-Methyl Group Carbon
17.95Acetonitrile Methylene Carbon
Data for 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile from DMSO-d₆ irb.hr

Two-Dimensional NMR Techniques (e.g., NOESY, INEPT) for Complex Structure Assignments

For complex molecules where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are employed. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish through-space proximity of protons, helping to confirm stereochemistry and the relative positions of substituents. Other techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal of less sensitive nuclei like ¹³C and determine the number of attached protons (CH, CH₂, CH₃). While specific 2D NMR studies on this compound were not found, these methods are standard practice for the structural confirmation of novel heterocyclic compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the molecule by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound (C₇H₈N₄), HRMS would be used to confirm its elemental composition against the calculated exact mass. This technique is routinely applied to newly synthesized imidazo[4,5-b]pyridine derivatives to confirm their identity.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is well-suited for analyzing polar, and often thermally fragile, molecules like imidazo[4,5-b]pyridine derivatives. nih.gov In ESI-MS, the sample is ionized directly from a solution, typically producing protonated molecules [M+H]⁺. This allows for the straightforward determination of the molecular weight.

In the analysis of various imidazo[1,2-a]pyridin-3-amines, a related class of compounds, ESI-MS was used to confirm the formation of the target molecules by identifying their corresponding [M+H]⁺ ions. nih.gov A similar approach would be expected for this compound, where the ESI-MS spectrum would prominently feature the protonated molecular ion, confirming its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of chemical bonds can be observed. In the context of imidazo[4,5-b]pyridine derivatives, IR spectroscopy is crucial for confirming the presence of key structural features, such as N-H, C=N, and C=C bonds, as well as aromatic C-H vibrations. researchgate.net

The primary amine (-NH₂) group, a key feature of the parent compound, typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com These N-H stretching bands are generally found in the region of 3300-3500 cm⁻¹ and are characteristically less broad and intense than O-H stretching peaks. spectroscopyonline.com Furthermore, a scissoring vibration for the -NH₂ group can be observed between 1580 and 1650 cm⁻¹. spectroscopyonline.com The IR spectrum also provides evidence for the heterocyclic ring system, with C=N and C=C stretching vibrations appearing in the 1450-1650 cm⁻¹ region. researchgate.net Aromatic C-H stretching is typically observed just above 3000 cm⁻¹.

Research on various substituted 3H-imidazo[4,5-b]pyridines provides specific examples of these characteristic absorptions. For instance, the IR spectrum of 6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine shows characteristic peaks at 3065 cm⁻¹ (N-H stretch), 1653 cm⁻¹ (C=N stretch), and 1457 cm⁻¹ (C=C stretch). researchgate.net Other derivatives show similar patterns, confirming the integrity of the core structure. acs.org

Table 1: Characteristic IR Absorption Frequencies for Imidazo[4,5-b]pyridine Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Imidazole N-H Stretch 3065 - 3273 researchgate.netrsc.org
Aromatic C-H Stretch ~3016 - 3083 researchgate.netrsc.org
Alkyl C-H Stretch 2924 - 2970 acs.orgrsc.org
Imine/Aromatic C=N Stretch ~1631 - 1653 researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Characterization and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is valuable for characterizing the photophysical properties of conjugated systems like imidazo[4,5-b]pyridines and can also be employed to monitor the progress of a chemical reaction. The fused aromatic system of the imidazo[4,5-b]pyridine core gives rise to characteristic absorption bands, typically corresponding to π→π* transitions.

The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure, including the nature and position of substituents on the ring system. For example, extending conjugation or adding auxochromic groups can shift the absorption to longer wavelengths (a bathochromic or red shift).

In research, UV-Vis spectroscopy has been used to study the effect of environmental factors, such as pH, on the electronic structure of imidazo[4,5-b]pyridine derivatives. irb.hr Changes in the protonation state of the nitrogen atoms in the heterocyclic system can alter the electronic distribution and, consequently, the absorption spectrum. This makes UV-Vis an effective tool for determining pKa values. irb.hr Additionally, by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the kinetics and completion of a reaction can be followed.

Table 2: Example UV-Vis Spectroscopic Data for Related Imidazo[1,2-a]pyridine (B132010) Derivatives

Compound λmax abs (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent
2-Phenyl imidazo[1,2-a]pyridine 247, 331 18620, 4265 Dichloromethane
2-(4'-Chlorophenyl) imidazo[1,2-a]pyridine 253, 332 21380, 3981 Dichloromethane
2-(4'-Fluorophenyl) imidazo[1,2-a]pyridine 246, 330 18197, 4265 Dichloromethane

(Data adapted from studies on the imidazo[1,2-a]pyridine isomer to illustrate typical photophysical characterization). nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an essential tool in synthetic chemistry for separating, purifying, and assessing the purity of compounds. For imidazo[4,5-b]pyridine derivatives, several chromatographic techniques are routinely employed.

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used primarily to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. researchgate.netnih.gov A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent), and the components separate based on their differential partitioning between the two phases. The position of a compound is reported as its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For imidazo[4,5-b]pyridine derivatives, typical eluents include mixtures of ethyl acetate (B1210297) and alkanes like pentane (B18724) or hexane. rsc.org

Column chromatography is the standard method for purifying solid and non-volatile liquid organic compounds on a preparative scale. nih.govrsc.org The crude product is loaded onto a column packed with a stationary phase, such as silica gel, and a liquid mobile phase is passed through the column. nih.gov The components of the mixture separate as they move down the column at different rates.

For the purification of amine-containing compounds like this compound, which are basic, special considerations are often necessary to prevent poor separation (streaking) due to strong interactions with the acidic silica gel surface. biotage.com This is commonly addressed by adding a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N), to the eluent or by pre-treating the silica gel with a base. rsc.org Alternatively, a basic stationary phase like alumina (B75360) or amine-functionalized silica can be used. biotage.com Gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of ethyl acetate in pentane), is often used to effectively separate compounds with different polarities. rsc.org

Table 3: Example Column Chromatography Conditions for Imidazo[4,5-b]pyridine Analogs

Stationary Phase Mobile Phase (Eluent) Compound Type Reference
Silica Gel Ethyl Acetate / Pentane (Gradient) Substituted amide rsc.org
Silica Gel Ethyl Acetate / Hexane Substituted imidazo[1,5-a]pyridines nih.gov
Silica Gel Ethyl Acetate / Dichloromethane / NEt₃ Substituted amide rsc.org

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used for the separation, identification, and quantification of compounds. These methods are particularly important for determining the final purity of a synthesized compound. nih.gov

In a typical reverse-phase HPLC setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. The purity of imidazo[4,5-b]pyridine derivatives is often confirmed to be greater than 95% using HPLC coupled with a mass spectrometer (LC-MS). nih.gov The HPLC provides separation, while the MS provides mass information for peak identification. UPLC operates on the same principles but uses smaller stationary phase particles, resulting in faster analysis times and improved resolution.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a destructive technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are then compared with the calculated theoretical values for a proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's empirical and molecular formula, thereby confirming its elemental composition. irb.hrresearchgate.net

For novel imidazo[4,5-b]pyridine derivatives, elemental analysis is a critical component of structural characterization, often presented alongside spectroscopic data to provide a comprehensive confirmation of the compound's identity. The results are typically considered acceptable if the found values are within ±0.4% of the calculated values.

Table 4: Example Elemental Analysis Data for Imidazo[4,5-b]pyridine Derivatives

Molecular Formula Analysis % Carbon % Hydrogen % Nitrogen Reference
C₁₅H₁₀N₆ Calculated 65.68 3.67 30.64 acs.org
Found 65.60 3.94 30.67 acs.org
C₁₄H₇N₆F Calculated 60.43 2.54 30.20 acs.org
Found 60.43 2.65 30.13 acs.org
C₉H₈N₄ Calculated 62.78 4.68 32.54 irb.hr

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

While established methods for synthesizing the imidazo[4,5-b]pyridine core exist, often involving the condensation of 2,3-diaminopyridines with carbonyl compounds, the future of this field lies in the development of more efficient, sustainable, and versatile synthetic strategies. nih.govmagtech.com.cn The demand for greener chemical processes is driving a shift away from harsh reagents and multi-step procedures that generate significant waste.

Emerging research focuses on several key areas:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times, increase yields, and lead to cleaner reactions for imidazo[4,5-b]pyridine derivatives. Future work will likely optimize microwave protocols for a wider range of substrates, enabling rapid library synthesis for high-throughput screening.

One-Pot and Multicomponent Reactions: Combining several reaction steps into a single operation, or a "one-pot" synthesis, significantly improves efficiency. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly valuable for creating molecular diversity. acs.org The development of novel MCRs for the imidazo[4,5-b]pyridine scaffold is a promising avenue for generating complex molecules from simple starting materials.

Catalysis: The use of novel catalysts, including reusable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite (B579905) clay, offers a more sustainable approach to synthesis. mdpi.com Research into metal-free catalytic systems and palladium-catalyzed tandem cross-coupling/cyclization reactions is also gaining traction, providing access to functionalized derivatives that are difficult to obtain through traditional methods. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine and its analogs could streamline production and facilitate large-scale manufacturing for clinical studies.

Future synthetic methodologies will prioritize atom economy, energy efficiency, and the use of environmentally benign solvents and catalysts, aligning with the principles of green chemistry. mdpi.comacs.org

Exploration of Underexplored Biological Targets for this compound Derivatives

The imidazo[4,5-b]pyridine nucleus has been extensively investigated for its anticancer properties, with derivatives showing inhibitory activity against a range of protein kinases. nih.gov However, the structural versatility of this scaffold suggests its potential extends far beyond oncology. The coming years will see a concerted effort to explore its activity against a wider array of biological targets implicated in various diseases.

Established Targets Emerging & Underexplored Targets Therapeutic Area
Serine/Threonine Kinases (e.g., Aurora, Akt, CDK9) mdpi.comnih.govnih.govPhospholipase A2 (PLA2) nih.govInflammation, Snakebite Envenomation
Tyrosine Kinases (e.g., c-MET) mdpi.comnih.govG-protein coupled receptors (GPCRs)CNS Disorders, Metabolic Diseases
Immune Checkpoints (e.g., PD-1/PD-L1) acs.orgViral Enzymes (e.g., RNA-dependent RNA polymerase) nih.govInfectious Diseases (Antiviral)
DNA/RNA Interactions irb.hrParasitic EnzymesInfectious Diseases (Antiparasitic)
Neuroinflammatory Pathway ProteinsNeurodegenerative Diseases

Key future research avenues include:

Neurodegenerative Diseases: Given the ability of some imidazopyridines to act as central nervous system modulators, exploring derivatives for targets involved in Alzheimer's, Parkinson's, and other neurodegenerative conditions is a logical next step. mdpi.com

Infectious Diseases: The purine-like structure of the scaffold makes it an ideal candidate for targeting enzymes essential for the survival of viruses, bacteria, and parasites. researchgate.netuctm.edu For example, derivatives have been investigated as inhibitors of Bovine Viral Diarrhea Virus (BVDV) by targeting its RNA-dependent RNA polymerase. nih.gov

Inflammatory Disorders: Imidazopyridine derivatives have shown potential as anti-inflammatory agents. nih.govnih.gov Further exploration of targets within inflammatory cascades, such as Phospholipase A2 (PLA2), could yield novel treatments for conditions like arthritis and retinal ischemia. nih.govnih.gov

Systematic screening of diverse libraries of this compound derivatives against panels of underexplored enzymes and receptors will be crucial for unlocking the full therapeutic potential of this chemical class.

Application of Artificial Intelligence and Machine Learning in Imidazopyridine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical research, and the development of imidazopyridine-based drugs is no exception. ijirt.orgbpasjournals.com These computational tools can analyze vast datasets to accelerate various stages of the drug discovery pipeline, from initial design to preclinical testing. mednexus.orgnih.gov

Potential applications include:

De Novo Drug Design: AI algorithms, particularly generative adversarial networks (GANs), can design novel imidazopyridine derivatives with optimized properties. nih.gov By learning from existing chemical and biological data, these models can propose structures with high predicted potency, selectivity, and favorable pharmacokinetic profiles.

Virtual Screening and Target Identification: ML models can rapidly screen virtual libraries containing millions of imidazopyridine analogs against specific biological targets, identifying promising candidates for synthesis and testing. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening.

Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.gov This allows researchers to prioritize candidates with a higher probability of success in clinical trials, reducing late-stage attrition.

Drug Repurposing: AI algorithms can analyze biological data to identify new therapeutic uses for existing imidazopyridine compounds, a strategy known as drug repositioning. nih.gov

Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Nanotechnology

The unique chemical and photophysical properties of the imidazopyridine scaffold make it an attractive candidate for applications beyond traditional pharmacology. mdpi.com Future research will increasingly involve collaborations between chemists, biologists, materials scientists, and engineers to develop novel tools and technologies.

Chemical Biology and Imaging: The inherent fluorescence of some imidazopyridine derivatives makes them suitable for use as molecular probes and imaging agents. mdpi.com Future work could focus on developing derivatives of this compound that can be used to visualize specific biological processes or track the distribution of drugs within cells and organisms.

Materials Science: Imidazo[4,5-b]pyridines have been studied for their potential use in organic light-emitting diodes (OLEDs) and chemical sensors due to their emissive properties. mdpi.com Further research could explore the development of novel polymers or crystalline materials based on this scaffold for advanced electronic and optical applications.

Nanotechnology and Drug Delivery: Integrating imidazopyridine derivatives into nanoparticle-based drug delivery systems could enhance their therapeutic efficacy. Nanocarriers can improve solubility, protect the drug from degradation, and enable targeted delivery to specific tissues or cells, thereby increasing potency and reducing side effects. Research into imidazopyridine-functionalized nanoparticles for targeted cancer therapy is a particularly promising area.

By bridging these diverse scientific disciplines, researchers can unlock novel applications for this compound and related compounds, extending their impact from medicine to diagnostics and advanced materials.

Q & A

Q. What are the recommended synthetic pathways for 2-methyl-3H-imidazo[4,5-b]pyridin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclocondensation of substituted pyridine diamines with aldehydes or nitriles under phase-transfer catalysis. For example, 7-bromo analogs are synthesized via reactions between 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Optimization includes solvent choice (polar aprotic solvents enhance yield), temperature control (80–100°C), and catalyst loading. DFT studies can predict reactive intermediates and transition states to refine synthetic routes .

Q. How can the molecular structure of this compound be validated, and what crystallographic tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement, particularly for resolving twinned or high-resolution data. For imidazo[4,5-b]pyridine analogs, hydrogen bonding and π-stacking interactions are critical to confirm tautomeric forms. Structure validation should include checks for ADP (atomic displacement parameter) consistency and R-factor convergence using tools like PLATON .

Q. What safety protocols are essential when handling imidazo[4,5-b]pyridine derivatives in the lab?

  • Methodological Answer : While toxicity data for this specific compound may be limited, analogs like 6-bromo-1-methylimidazo[4,5-b]pyrazine require strict PPE: nitrile gloves, chemical goggles, and lab coats. Avoid inhalation by working in fume hoods, and use dry chemical extinguishers for fires due to potential nitrogen oxide release during combustion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of functionalized imidazo[4,5-b]pyridines for biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict reactivity. For example, amino groups at the 7-position enhance nucleophilic attack susceptibility, which can be leveraged for covalent inhibitor design. Studies on similar scaffolds show that substituents at the 2-methyl position influence steric hindrance and binding affinity .

Q. What strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or tautomerism. For instance, thiazolo[4,5-b]pyridines exhibit differing anticancer potencies based on substituent positions. Use NMR titration and isothermal titration calorimetry (ITC) to validate binding mechanisms. Comparative studies with controlled tautomeric forms (e.g., 3H vs. 1H) are critical .

Q. How can structural modifications at the N3 and C6 positions enhance anticancer potential?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at C6 improves intercalation with DNA. For N3 modifications, cyanoethylation or azo-group insertion increases hydrophobicity and membrane permeability. In thiazolo[4,5-b]pyridines, phenylazo substitution at C6 boosted activity 3-fold against HeLa cells .

Q. What challenges arise in crystallizing imidazo[4,5-b]pyridines, and how are they addressed?

  • Methodological Answer : Polymorphism and solvent inclusion are common. Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow crystallization. For twinned crystals, SHELXL’s TWIN/BASF commands refine data. High-resolution synchrotron data (≤1.0 Å) resolve disorder in methyl or amine groups .

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